(5-Iodothiophen-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Iodothiophen-3-yl)methanamine is an organic compound with the molecular formula C5H6INS It features a thiophene ring substituted with an iodine atom at the 5-position and a methanamine group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Iodothiophen-3-yl)methanamine typically involves the iodination of thiophene derivatives followed by the introduction of the methanamine group. One common method is the iodination of 3-thiophenemethanamine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Iodothiophen-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The iodine atom can be reduced to form thiophene derivatives without the halogen.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PhI(OAc)2 and TEMPO can be used for the oxidation of the amine group.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the iodine atom.
Major Products Formed
Oxidation: Imines, nitriles, or amides.
Reduction: Thiophene derivatives without the iodine atom.
Substitution: Thiophene derivatives with various functional groups replacing the iodine atom.
Wissenschaftliche Forschungsanwendungen
(5-Iodothiophen-3-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving sulfur-containing heterocycles.
Wirkmechanismus
The mechanism of action of (5-Iodothiophen-3-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methanamine group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. The iodine atom may also play a role in the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5-Bromothiophen-3-yl)methanamine
- (5-Chlorothiophen-3-yl)methanamine
- (5-Fluorothiophen-3-yl)methanamine
Uniqueness
(5-Iodothiophen-3-yl)methanamine is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. Iodine is larger and more polarizable than other halogens, which can enhance the compound’s ability to interact with biological targets and undergo specific chemical transformations .
Eigenschaften
Molekularformel |
C5H6INS |
---|---|
Molekulargewicht |
239.08 g/mol |
IUPAC-Name |
(5-iodothiophen-3-yl)methanamine |
InChI |
InChI=1S/C5H6INS/c6-5-1-4(2-7)3-8-5/h1,3H,2,7H2 |
InChI-Schlüssel |
IRQMSNRRMKLYBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC=C1CN)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.